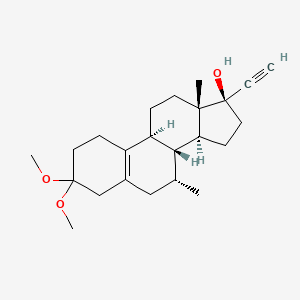

Tibolone 3-Dimethyl Ketal

Description

Tibolone 3-Dimethyl Ketal (CAS No. 105186-33-2) is a synthetic intermediate in the production of Tibolone, a steroidal compound used clinically for managing menopausal symptoms and osteoporosis . Structurally, it is derived from Tibolone by replacing the 3-keto group with a dimethyl ketal moiety. This modification enhances its stability during synthesis and alters its physicochemical properties, such as solubility and crystallinity, which are critical for pharmaceutical manufacturing .

Properties

IUPAC Name |

(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELCQPZSOLYWMG-LADQHVHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858481 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105186-33-2 | |

| Record name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Tibolone 3-Dimethyl Ketal, an intermediate of Tibolone, primarily targets estrogen receptors (ER) , with a preference for ER alpha . It is a synthetic steroid hormone drug that possesses estrogenic, androgenic, and progestogenic properties.

Mode of Action

Upon ingestion, Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone , which have estrogenic effects, and the Delta(4)-isomer , which has progestogenic and androgenic effects. The specific tissue-selective effects of Tibolone occur due to the metabolism, regulation of enzymes, and receptor activation.

Biochemical Pathways

Tibolone and its metabolites interact with estrogen receptors in a tissue-specific manner. The estrogenic activity is present mostly in the brain, vagina, and bone, while the inactive forms predominate in the endometrium and breast. This selective tissue estrogenic activity regulator (STEAR) mechanism allows Tibolone to have beneficial effects on various tissues without stimulating the endometrium or breast.

Pharmacokinetics

Tibolone exhibits similar pharmacokinetics in early (age 45–55 years) and late (65–75 years) postmenopausal women. The apparent elimination half-life (T1⁄2) of 3α-HMN and 3β-HMN, the active metabolites of Tibolone, is approximately 1.5 hours. The maximum plasma concentrations (Cmax) were found to be 8.75±4.36 μg/L for 3α-HMN and 3.59±1.81 μg/L for 3β-HMN. The rate of absorption of Tibolone and the rates of absorption or formation of the 3α- and 3β-hydroxy tibolones were significantly higher after the 1.25 mg dose than after the 2.5 mg tablet.

Result of Action

Tibolone has been shown to have anti-resorptive effects on bone. It prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy. In the brain, Tibolone can improve mood and cognition, neuroinflammation, and reactive gliosis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid St. John’s Wort as it induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of Tibolone. Furthermore, the safety data sheet suggests that the compound should be handled only in well-ventilated areas or outdoors. It is also advised to store the compound locked up.

Biochemical Analysis

Biochemical Properties

Tibolone 3-Dimethyl Ketal is a Tibolone intermediate. Tibolone is a synthetic steroid hormone drug, which is mainly non-selective in its binding profile, acting as an agonist primarily at estrogen receptors (ER), with a preference for ER alpha.

Cellular Effects

Studies on Tibolone, the parent compound, suggest that it can improve mood and cognition, neuroinflammation, and reactive gliosis. Tibolone has also been shown to attenuate lipotoxic damage of palmitic acid in normal human astrocytes by reducing PI uptake, preventing cardiolipin loss, reducing fragmented/condensed nuclei, and attenuating the production of superoxide ions.

Molecular Mechanism

Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a white crystalline powder that is stable in air.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Studies on Tibolone, the parent compound, have shown that it has anti-resorptive effects on bone.

Biological Activity

Tibolone 3-Dimethyl Ketal, a synthetic steroid, is primarily recognized for its role in hormone replacement therapy, particularly in postmenopausal women. Its biological activity stems from its metabolism into active metabolites that exhibit estrogenic, progestogenic, and androgenic properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

- Molecular Formula : C23H34O3

- CAS Number : 71752566

- Bioavailability : Approximately 92%

- Protein Binding : 96.3% (primarily to albumin)

Tibolone is metabolized in the liver and intestines into several active metabolites, including 3α-hydroxytibolone and 3β-hydroxytibolone, which are responsible for its biological effects. The metabolism involves hydroxylation, isomerization, and conjugation processes .

Tibolone acts as a selective tissue estrogenic activity regulator (STEAR). Its metabolites bind to estrogen receptors (ER), particularly ERα, exhibiting tissue-selective estrogenic effects. This selectivity results in beneficial outcomes in bone density and vasomotor symptoms while minimizing risks associated with breast and endometrial stimulation .

Table 1: Metabolites of Tibolone and Their Activities

| Metabolite | Activity Type | Receptor Affinity |

|---|---|---|

| Tibolone | Prodrug | - |

| 3α-Hydroxytibolone | Estrogenic | ERα (weaker than estradiol) |

| 3β-Hydroxytibolone | Estrogenic | ERα (weaker than estradiol) |

| Delta4-Tibolone | Progestogenic | PR |

Clinical Efficacy

Tibolone has been extensively studied for its effectiveness in treating menopausal symptoms. A systematic review of randomized controlled trials (RCTs) involving nearly 20,000 women demonstrated significant improvements in vasomotor symptoms compared to placebo .

Table 2: Summary of Clinical Findings

| Outcome | Tibolone Group | Placebo Group | Odds Ratio (OR) |

|---|---|---|---|

| Vasomotor Symptoms | Reduced by ~35-45% | Baseline ~67% | OR 0.33 |

| Vertebral Fracture Risk | 70 cases per 1000 person-years | 126 cases per 1000 person-years | Relative Hazard 0.55 |

| Breast Cancer Incidence | Increased risk (OR 1.50) in women with history of breast cancer | - | - |

Safety Profile

While Tibolone is effective for managing menopausal symptoms and improving bone health, it has been associated with certain risks. Notably, studies indicate an increased risk of stroke and breast cancer in specific populations .

Case Studies

- The LIBERATE Study : This study reported an increased incidence of breast cancer among current users of hormone replacement therapy including Tibolone.

- Long-term Effects on Bone Health : In a study with a median follow-up of 34 months, Tibolone significantly reduced the risk of vertebral fractures compared to placebo .

Scientific Research Applications

Clinical Applications

- Menopausal Symptom Relief

- Bone Health

-

Cardiovascular Health

- While tibolone has beneficial effects on bone density, its impact on cardiovascular health remains controversial. Some studies indicate an increased risk of stroke associated with tibolone use (relative hazard of 2.19) . However, it does not significantly alter the risk of coronary heart disease or venous thromboembolism compared to placebo.

- Sexual Function

Efficacy of Tibolone in Managing Menopausal Symptoms

| Study Type | Number of Participants | Effectiveness (SMD) | Confidence Interval |

|---|---|---|---|

| RCTs | 19,976 | -0.99 | (-1.10 to -0.89) |

| RCTs | 19,976 | -0.61 | (-0.73 to -0.49) |

Fracture Risk Reduction with Tibolone

| Type of Fracture | Absolute Risk Reduction (per 1000 person-years) | Relative Hazard Reduction (%) |

|---|---|---|

| Vertebral | 8.6 | 45% |

| Nonvertebral | 6.9 | 26% |

| Wrist | 4.4 | 46% |

Case Studies

- Long-Term Intervention on Fractures with Tibolone (LIFT) Study

- Effects on Sexual Function

Comparison with Similar Compounds

Key Research Findings

Aromatization Resistance : Tibolone and its derivatives (including the 3-Dimethyl Ketal) resist aromatization due to their 7α-methyl and 17-ethynyl groups, avoiding estrogenic metabolite formation .

Sex-Specific Effects : Tibolone stimulates astrocyte phagocytosis in a sex-dependent manner (stronger in females), mediated via ERβ and androgen receptors .

Renal Impairment Tolerance : Tibolone’s pharmacokinetics remain unaffected by renal function, unlike many hormonally active compounds .

Q & A

Q. What validated analytical methods are recommended for quantifying Tibolone 3-Dimethyl Ketal and its metabolites in pharmaceutical formulations and biological matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying Tibolone metabolites (e.g., 3-α-hydroxytibolone) in biological fluids like plasma. A validated LC-MS/MS method demonstrated linearity (1–100 ng/mL), precision (CV < 15%), and recovery (>85%) for pharmacokinetic studies .

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Widely used for analyzing Tibolone in pharmaceutical formulations. For example, reverse-phase HPLC with C18 columns and methanol/water mobile phases achieves resolution >1.5 for Tibolone and excipients .

- Quality Control: Include internal standards (e.g., deuterated analogs) to account for matrix effects. Validate methods per ICH guidelines for specificity, accuracy (90–110%), and robustness .

Q. What are the primary metabolic pathways of this compound, and how do they influence tissue-specific pharmacological effects?

Answer:

- Phase I Metabolism: Tibolone undergoes rapid hepatic conversion into three active metabolites:

- Tissue Selectivity: Metabolic enzyme distribution (e.g., 17β-HSD in endometrium) and receptor density drive differential effects. For example, bone anti-resorptive effects (BMD increase: 5–7% over 2 years) are ERα-mediated, while endometrial atrophy is Δ4-isomer-dependent .

Advanced Research Questions

Q. How do polymorphic forms of Tibolone influence pharmaceutical performance, and what quality control measures are critical during formulation development?

Answer:

- Polymorph Impact:

- Form I (Triclinic): Higher dissolution rate (85% release in 45 min vs. 65% for Form II) due to looser crystal packing. Recommended for tablets to meet USP dissolution criteria .

- Form II (Monoclinic): Lower solubility (1.2 mg/mL in water vs. 1.8 mg/mL for Form I) due to hydrogen-bonded dimers, leading to subtherapeutic bioavailability .

- Quality Control Measures:

Q. What methodological considerations are essential when investigating contradictory clinical data on Tibolone’s breast cancer risk profile?

Answer:

- Addressing RCT vs. Observational Study Discrepancies:

- Mechanistic Studies:

Q. How can researchers optimize experimental designs to assess Tibolone’s neuroprotective effects in preclinical models?

Answer:

- Model Selection:

- Ovariectomized (OVX) Rats: Mimic postmenopausal estrogen loss. Tibolone (1 mg/kg/day) reduces astrocyte lipotoxicity (PI uptake ↓40%, superoxide ↓35%) via ERα-PI3K/Akt signaling .

- In Vitro Neuroinflammation: Use LPS-stimulated microglia to measure TNF-α suppression (IC50 = 50 nM for 3α-hydroxytibolone) .

- Endpoint Validation:

- Cognitive Tests: Morris Water Maze (escape latency ↓25% vs. placebo) and novel object recognition (discrimination index >0.7) .

- Biomarkers: Quantify CSF BDNF levels (↑30% with Tibolone) and amyloid-β42 clearance (↑20%) via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.